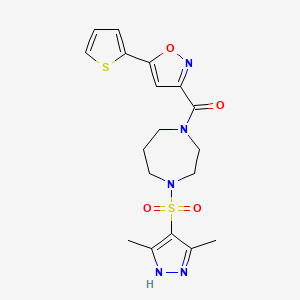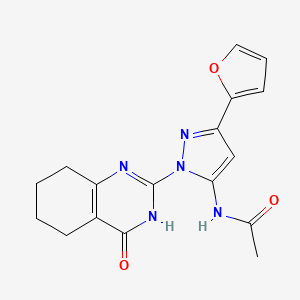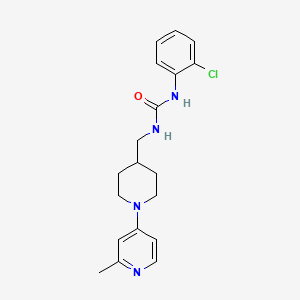
1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. MLN4924 has shown promising results in preclinical studies as a potential anticancer agent.
Wirkmechanismus
1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea targets the NEDD8-activating enzyme (NAE), which is responsible for the activation of the ubiquitin-like protein NEDD8. NAE inhibition leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the tumor suppressor protein p53 and the inhibition of the oncogenic protein c-Myc. The activation of p53 and inhibition of c-Myc leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines. 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea has also been shown to inhibit tumor growth in xenograft models of various cancers, including breast, lung, prostate, and colon cancer. Additionally, 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is its selectivity for NAE inhibition, which minimizes off-target effects. 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea also has a favorable pharmacokinetic profile, making it a promising candidate for clinical development. However, one limitation of 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is its potential toxicity, which requires careful evaluation in preclinical and clinical studies.
Zukünftige Richtungen
For research on 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea include the evaluation of its efficacy and safety in clinical trials, the identification of biomarkers for patient selection, and the development of combination therapies to enhance its anticancer activity. Additionally, the role of 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea in other diseases, such as neurodegenerative disorders and viral infections, warrants further investigation. Finally, the development of novel NAE inhibitors with improved selectivity and pharmacokinetic properties is an area of active research.
Synthesemethoden
1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea is synthesized through a multistep process that involves the reaction of various reagents under controlled conditions. The synthesis of 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea involves the reaction of 1-(2-chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)urea with 1-(2-methylpyridin-4-yl)piperidine-4-carboxylic acid, followed by a series of purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea has been extensively studied for its anticancer properties. Preclinical studies have shown that 1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea inhibits the activity of NEDD8-activating enzyme (NAE), which is responsible for the activation of the ubiquitin-like protein NEDD8. Inhibition of NAE results in the accumulation of NEDD8-conjugated proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c1-14-12-16(6-9-21-14)24-10-7-15(8-11-24)13-22-19(25)23-18-5-3-2-4-17(18)20/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H2,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDAQRQNXGSGDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


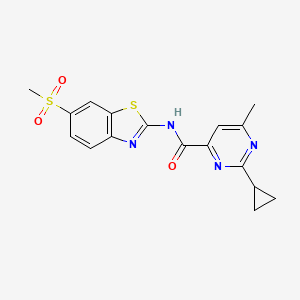

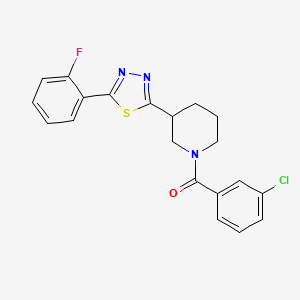
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2382576.png)

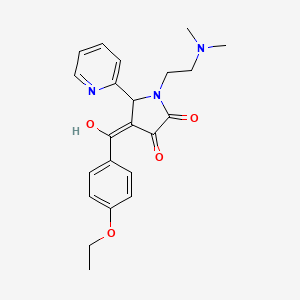
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2382584.png)
![3-(2-Aminoethyl)thieno[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B2382585.png)
![Benzo[b]thiophen-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2382587.png)
![3-[[1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2382588.png)
![6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2382590.png)
